
内皮素 2(人)
描述
Endothelin 2 (ET-2) is a protein encoded by the EDN2 gene in humans . It belongs to a family of three endothelin peptide isoforms (ET-1, ET-2, ET-3), which constrict blood vessels . ET-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml . ET-2 acts by binding to two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) .
Synthesis Analysis
Endothelin-2 (EDN2) is a 21 amino acid-long peptide that is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation . It plays an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle .Chemical Reactions Analysis
Endothelin-2 (EDN2) is known to play an essential role in ovulation via promoting contraction in the myofibroblast cells of the theca layer of the follicle . It is transiently synthesized by granulosa cells of the ovulatory follicle prior to ovulation .科学研究应用
Cardiovascular System
Endothelin 2 plays a significant role in the cardiovascular system. It was first discovered over 30 years ago as a potent vasoconstrictor . The endothelin system, including Endothelin 2, has been found to be critical in the pathogenesis of several cardiovascular diseases, including hypertension, pulmonary arterial hypertension, heart failure, and coronary artery disease . Endothelin receptor antagonists have been employed to treat these cardiovascular diseases with varying degrees of success .
Vasoconstriction
Endothelin 2 is the most potent vasoconstrictor in the human cardiovascular system and has remarkably long-lasting actions . It contributes to vasoconstriction, which is the narrowing of blood vessels, leading to increased blood pressure .
Hypertension
Endothelin 2 contributes to the pathogenesis of hypertension, a condition characterized by consistently high blood pressure . Therapies targeting the endothelin pathway, such as endothelin receptor antagonists, have been used to treat hypertension .
Pulmonary Arterial Hypertension
Endothelin receptor antagonists, which target the endothelin pathway including Endothelin 2, have revolutionized the treatment of pulmonary arterial hypertension . This is a type of high blood pressure that affects the arteries in the lungs and the right side of the heart .
Antibody Detection
Antibodies that detect Endothelin 2 can be used in several scientific applications, including Western Blot, Immunohistochemistry, ELISA, and Immunocytochemistry . These techniques are widely used in biological and medical research to study protein functions and structures .
Renal Failure and Proteinuria in Diabetic Nephropathy
Clinical trials continue to explore new applications of Endothelin 2, particularly in renal failure and for reducing proteinuria in diabetic nephropathy . Endothelin receptor antagonists have shown potential benefits in these areas .
Ovulation and Fertility
Endothelin 2 plays a key role in regulating ovulation . It is part of the endothelin system in the ovary and has been discussed as a potential target of contraception . This highlights the importance of Endothelin 2 in reproductive biology .
Chemotherapy and Neuroprotection
Translational studies suggest a potential benefit of ET B agonists, which are part of the endothelin system including Endothelin 2, in chemotherapy and neuroprotection . This indicates the potential of Endothelin 2 in cancer treatment and neurological health .
作用机制
Target of Action
Endothelin 2 (ET-2), a protein encoded by the EDN2 gene in humans, primarily targets two different G-protein coupled receptors (GPCRs), the endothelin A receptor (EDNRA) and the endothelin B receptor (EDNRB) . These receptors are distributed across diverse cells and organs, but with different levels of expression and activity, indicating a multiple-organ ET system .
Mode of Action
ET-2 acts by binding to its primary targets, the EDNRA and EDNRB receptors . This binding triggers a wide array of cell signaling events . Both ET-1 and ET-2 show equal potency for the ET A receptor binding .
Biochemical Pathways
The activation of the endothelin receptors by ET-2 leads to various biological processes. These include positive regulation of prostaglandin-endoperoxide synthase activity, hormonal regulation of the force of heart contraction, regulation of systemic arterial blood pressure by endothelin, vasoconstriction, cytokine-mediated signaling pathway, positive regulation of cytosolic calcium ion concentration, neutrophil chemotaxis, positive regulation of heart rate, positive regulation of leukocyte chemotaxis, cell surface receptor signaling pathway, vein smooth muscle contraction, macrophage chemotaxis, regulation of vasoconstriction, positive regulation of cell population proliferation, artery smooth muscle contraction, energy homeostasis, macrophage activation, prostaglandin biosynthetic process, lung alveolus development, temperature homeostasis, positive regulation of the force of heart contraction by chemical signal, inositol phosphate-mediated signaling, positive regulation of smooth muscle contraction, calcium-mediated signaling, regulation of signaling receptor activity, and G protein-coupled receptor signaling pathway .
Pharmacokinetics
It’s known that et-2 is mainly produced in vascular endothelial cells of the kidney, placenta, uterus, heart, central nervous system, and intestine . It becomes present in the blood of animals and humans at levels ranging from 0.3pg/ml to 3pg/ml .
Result of Action
As a strong positive inotrope, ET-2 has an impact on the human myocardium. It demonstrates positive chronotropic and proarrhythmic effects . It’s also known to promote intestinal contraction, ovulation, thermoregulation, and lung alveolarisation .
Action Environment
The action of ET-2 is influenced by the environment of the cells and organs where it is produced and acts. For example, ET-2 is synthesized in spectra of human tissues, and their mRNA and/or peptide have been identified in the heart, lung, kidney, vasculature, intestine, and ovaries . The distribution pattern of endothelins varies extensively in different organs, which predict their role in both physiological and pathophysiological functions .
未来方向
Endothelin-2 (EDN2) plays an essential role in ovulation, and understanding its regulatory mechanisms is essential for diagnosing and treating causes of infertility, identifying contraceptive targets, and developing novel contraception methods . Therefore, EDN2 could be a potential target of contraception .
属性
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(1R,4S,7S,10S,13S,16S,19S,22S,25R,28S,31R,36R,39S,42S,45S)-31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(1H-indol-3-ylmethyl)-13-(2-methylpropyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C115H160N26O32S4/c1-11-59(9)93(113(170)132-82(115(172)173)41-64-46-120-71-27-19-17-25-68(64)71)141-114(171)94(60(10)12-2)140-105(162)81(44-91(150)151)130-99(156)75(37-57(5)6)125-103(160)79(42-65-47-118-55-121-65)128-109(166)86-52-175-174-51-69(117)95(152)133-83(48-142)108(165)138-87-53-176-177-54-88(111(168)139-92(58(7)8)112(169)131-77(39-62-29-31-66(145)32-30-62)100(157)126-76(101(158)137-86)38-61-22-14-13-15-23-61)136-97(154)73(33-34-89(146)147)123-96(153)72(28-20-21-35-116)122-104(161)80(43-90(148)149)129-98(155)74(36-56(3)4)124-102(159)78(40-63-45-119-70-26-18-16-24-67(63)70)127-106(163)84(49-143)134-107(164)85(50-144)135-110(87)167/h13-19,22-27,29-32,45-47,55-60,69,72-88,92-94,119-120,142-145H,11-12,20-21,28,33-44,48-54,116-117H2,1-10H3,(H,118,121)(H,122,161)(H,123,153)(H,124,159)(H,125,160)(H,126,157)(H,127,163)(H,128,166)(H,129,155)(H,130,156)(H,131,169)(H,132,170)(H,133,152)(H,134,164)(H,135,167)(H,136,154)(H,137,158)(H,138,165)(H,139,168)(H,140,162)(H,141,171)(H,146,147)(H,148,149)(H,150,151)(H,172,173)/t59-,60-,69-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,92-,93-,94-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFJHYIHIKEBTQ-IYRKOGFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]5CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC5=O)CO)CO)CC8=CNC9=CC=CC=C98)CC(C)C)CC(=O)O)CCCCN)CCC(=O)O)CO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C115H160N26O32S4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2546.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Endothelin 2 (human) | |
CAS RN |
122879-69-0 | |
| Record name | Endothelin 2 human | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




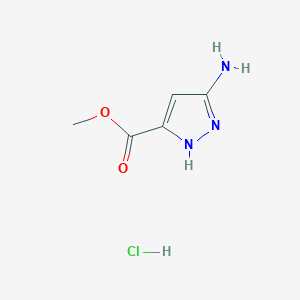
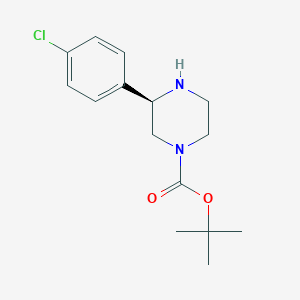
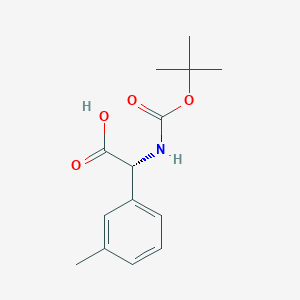
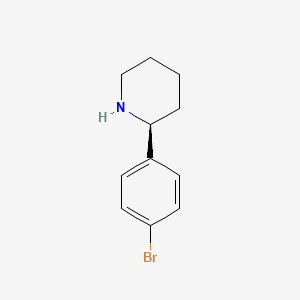
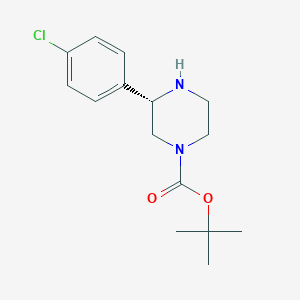
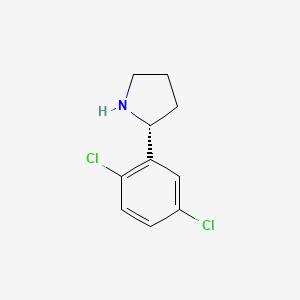
![2'-(Hydroxymethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B3092533.png)

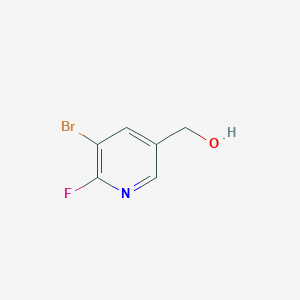

![Tert-butyl 2-benzyl-octahydrocyclopenta[C] pyrrol-6-ylcarbamate](/img/structure/B3092576.png)
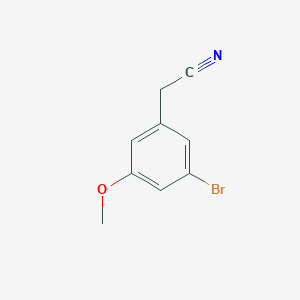
![ethyl 2-[(E)-[(dimethylamino)methylidene]amino]-4-methyl-6-phenyl-6H-1,3-thiazine-5-carboxylate](/img/structure/B3092583.png)